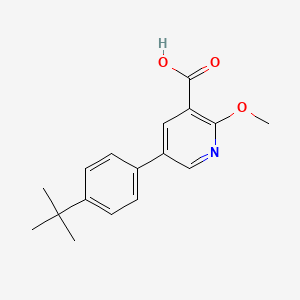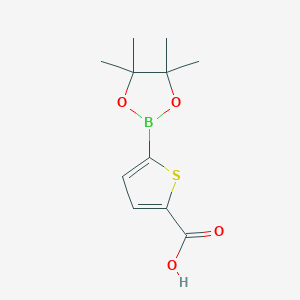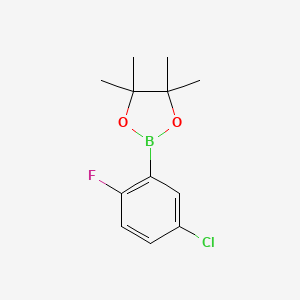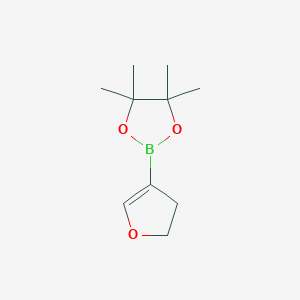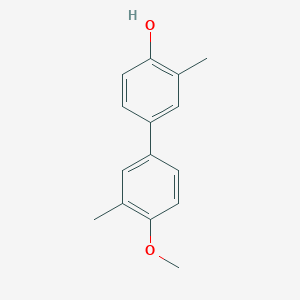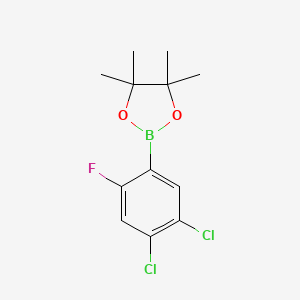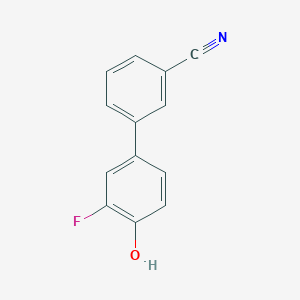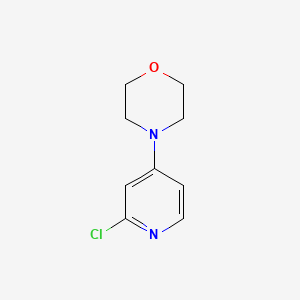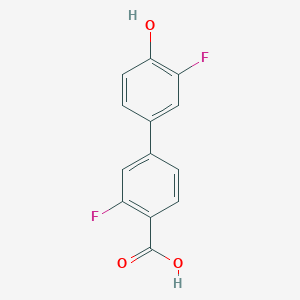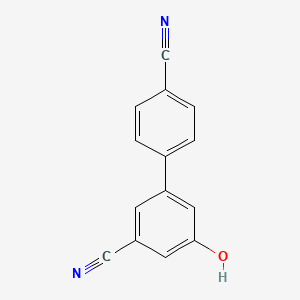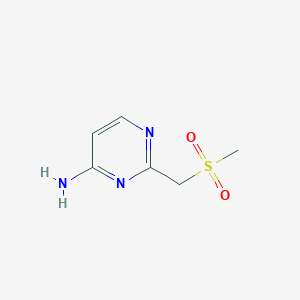
2-((甲基磺酰基)甲基)嘧啶-4-胺
描述
2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
科学研究应用
2-((Methylsulfonyl)methyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Similar compounds have been reported to inhibit the cyclooxygenase enzyme (cox) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
This could result in the inhibition of the conversion of arachidonic acid to inflammatory mediators .
Biochemical Pathways
The compound 2-((Methylsulfonyl)methyl)pyrimidin-4-amine may affect the arachidonic acid cascade, given its potential interaction with the COX enzyme . This could lead to a decrease in the production of prostanoids, which play a role in many inflammatory processes .
Result of Action
The molecular and cellular effects of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine’s action would likely be a reduction in the production of prostanoids, given its potential interaction with the COX enzyme . This could lead to a decrease in inflammation, pain, and fever caused by prostaglandins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with methylsulfonylmethyl reagents. One common method includes the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under copper catalysis . This method is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-((Methylsulfonyl)methyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)pyrimidine: Similar structure but with a phenyl group instead of a methylsulfonyl group.
2-(4-Sulfamoylphenyl)pyrimidine: Contains a sulfamoyl group, which imparts different chemical properties.
Uniqueness
2-((Methylsulfonyl)methyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its methylsulfonyl group provides distinct chemical properties that differentiate it from other pyrimidine derivatives.
属性
IUPAC Name |
2-(methylsulfonylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDGMYDLHUAHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


